3,5-dibromo-1-methyl-1H-pyrazole
CAS No.: 1361019-05-7
Cat. No.: VC5473074
Molecular Formula: C4H4Br2N2
Molecular Weight: 239.898
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1361019-05-7 |
---|---|
Molecular Formula | C4H4Br2N2 |
Molecular Weight | 239.898 |
IUPAC Name | 3,5-dibromo-1-methylpyrazole |
Standard InChI | InChI=1S/C4H4Br2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3 |
Standard InChI Key | KFOQLTKNWNGAHL-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
3,5-Dibromo-1-methyl-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula is C₄H₄Br₂N₂, with a molar mass of 239.898 g/mol . The IUPAC name, 3,5-dibromo-1-methylpyrazole, reflects its substitution pattern, while its SMILES notation (CN1C(=CC(=N1)Br)Br) provides a simplified representation of the structure.
Crystallographic and Spectroscopic Data
X-ray crystallography of related pyrazole derivatives reveals planar geometries with bond angles consistent with aromatic stabilization. The bromine atoms introduce steric and electronic effects that influence reactivity. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl group (δ ~3.5 ppm in H NMR) and aromatic protons, while bromine’s electronegativity deshields adjacent carbons in C NMR.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1361019-05-7 | |
Molecular Formula | C₄H₄Br₂N₂ | |
Molecular Weight | 239.898 g/mol | |
IUPAC Name | 3,5-dibromo-1-methylpyrazole | |
SMILES | CN1C(=CC(=N1)Br)Br | |
InChIKey | KFOQLTKNWNGAHL-UHFFFAOYSA-N |
Synthetic Methodologies
The synthesis of 3,5-dibromo-1-methyl-1H-pyrazole typically involves bromination of pre-functionalized pyrazole precursors. A common route starts with 1-methylpyrazole, which undergoes electrophilic aromatic substitution using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).
Stepwise Bromination
In a representative procedure, 1-methylpyrazole is treated with bromine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C. The reaction proceeds via generation of a bromonium ion intermediate, leading to sequential substitution at the 3- and 5-positions. Careful temperature control is critical to avoid over-bromination or ring degradation.
Alternative Routes
Recent patents describe the use of lithiation strategies to access dibrominated pyrazoles. For example, 3,4,5-tribromo-1H-pyrazole can be treated with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by quenching with methanol to yield 3,5-dibromo derivatives . While this method achieves high yields (~86%), it requires cryogenic conditions and specialized handling .
Industrial and Research Applications
The compound’s reactivity makes it invaluable in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, which are pivotal in constructing nitrogen-containing heterocycles for pharmaceuticals.
Pharmaceutical Intermediates
3,5-Dibromo-1-methyl-1H-pyrazole is a precursor to kinase inhibitors and antiviral agents. For instance, its palladium-catalyzed coupling with boronic acids yields biaryl pyrazoles, which exhibit selective activity against respiratory syncytial virus (RSV).
Agrochemical Development
In agrochemistry, the compound is functionalized to produce herbicides and fungicides. Bromine’s lipophilicity enhances membrane permeability, enabling target-specific interactions with plant pathogens .
Hazard Category | GHS Code | Precautionary Statements |
---|---|---|
Acute Toxicity (Oral) | H301 | Do not swallow |
Skin Irritation | H315 | Wear protective gloves |
Eye Irritation | H319 | Use eye protection |
Analytical Characterization
Quality control in industrial settings relies on hyphenated techniques:
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High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns and UV detection at 254 nm.
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Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 239.8 ([M+H]⁺).
Environmental and Regulatory Considerations
The compound’s persistence in aquatic systems necessitates adherence to the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulations. Disposal must comply with local guidelines for halogenated waste .
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